Cas no 1946813-60-0 (tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate)

tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
- EN300-22088067
- 1946813-60-0
-
- MDL: MFCD30378113
- Inchi: 1S/C15H19N3O3/c1-15(2,3)21-14(19)12-9-17-18(13(12)16)10-5-7-11(20-4)8-6-10/h5-9H,16H2,1-4H3
- InChI Key: GGZFZALADZNJDX-UHFFFAOYSA-N
- SMILES: O(C(C1C=NN(C2C=CC(=CC=2)OC)C=1N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 289.14264148g/mol
- Monoisotopic Mass: 289.14264148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 79.4Ų
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22088067-0.25g |
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate |
1946813-60-0 | 0.25g |
$432.0 | 2023-09-16 | ||
Enamine | EN300-22088067-5.0g |
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate |
1946813-60-0 | 5g |
$1364.0 | 2023-05-25 | ||
Enamine | EN300-22088067-1.0g |
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate |
1946813-60-0 | 1g |
$470.0 | 2023-05-25 | ||
Enamine | EN300-22088067-2.5g |
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate |
1946813-60-0 | 2.5g |
$923.0 | 2023-09-16 | ||
Enamine | EN300-22088067-0.1g |
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate |
1946813-60-0 | 0.1g |
$414.0 | 2023-09-16 | ||
Enamine | EN300-22088067-0.5g |
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate |
1946813-60-0 | 0.5g |
$451.0 | 2023-09-16 | ||
Enamine | EN300-22088067-10.0g |
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate |
1946813-60-0 | 10g |
$2024.0 | 2023-05-25 | ||
Enamine | EN300-22088067-0.05g |
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate |
1946813-60-0 | 0.05g |
$395.0 | 2023-09-16 | ||
Enamine | EN300-22088067-1g |
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate |
1946813-60-0 | 1g |
$470.0 | 2023-09-16 | ||
Enamine | EN300-22088067-5g |
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate |
1946813-60-0 | 5g |
$1364.0 | 2023-09-16 |
tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate Related Literature
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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3. Water
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Ping Tong Food Funct., 2020,11, 628-639
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
Additional information on tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Research Brief on tert-Butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS: 1946813-60-0) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS: 1946813-60-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief consolidates the latest findings on its synthetic utility, pharmacological relevance, and emerging applications in drug discovery.
Recent studies highlight the role of this pyrazole derivative in the development of kinase inhibitors, particularly targeting JAK and CDK families. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use as a scaffold for designing selective JAK3 inhibitors, with modifications at the 5-amino position yielding compounds exhibiting sub-micromolar IC50 values. The tert-butyl ester moiety was found to enhance cell permeability while maintaining metabolic stability in hepatic microsome assays.
Structural analyses reveal that the 4-methoxyphenyl group at N1 contributes to π-stacking interactions with aromatic residues in target proteins, as evidenced by X-ray crystallography studies of protein-ligand complexes. Computational docking simulations further support its utility in fragment-based drug design, with the carboxylate group serving as a versatile handle for further derivatization.
In synthetic chemistry, novel microwave-assisted protocols have been developed for the efficient preparation of this intermediate, achieving yields exceeding 85% with reduced reaction times. Green chemistry approaches utilizing biocatalysts for asymmetric transformations of this scaffold have also been reported, addressing the growing demand for sustainable synthetic methodologies in pharmaceutical manufacturing.
Emerging applications include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules, where its structural features facilitate linker attachment while maintaining favorable physicochemical properties. Recent patent filings indicate growing commercial interest, with several pharmaceutical companies claiming derivatives of this compound for oncology and inflammatory disease indications.
Ongoing research is exploring the compound's potential in covalent inhibitor design through strategic modification of the 5-amino group. Preliminary results suggest that acrylamide derivatives show promising activity against cysteine-containing targets while maintaining selectivity profiles. These developments position 1946813-60-0 as a valuable building block in modern drug discovery pipelines.
Future directions include structure-activity relationship studies to optimize the scaffold for specific therapeutic targets and the development of continuous flow synthesis methods to enable large-scale production. The compound's balanced lipophilicity (calculated logP ≈ 2.1) and molecular weight (MW = 289.34 g/mol) make it particularly attractive for lead optimization campaigns in fragment-based drug discovery.
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